Diethyl 2-(3-methoxybenzyl)succinate
Description
Diethyl 2-(3-methoxybenzyl)succinate is a substituted succinic acid derivative characterized by a diethyl ester backbone and a 3-methoxybenzyl group at the second carbon position. This compound is structurally related to diethyl succinate (CAS 123-25-1), a well-studied ester used in flavoring agents and polymer synthesis .
Properties
IUPAC Name |
diethyl 2-[(3-methoxyphenyl)methyl]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-4-20-15(17)11-13(16(18)21-5-2)9-12-7-6-8-14(10-12)19-3/h6-8,10,13H,4-5,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPISTONGFDTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC(=CC=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Characterization
Diethyl 2-(3-methoxybenzyl)succinate can be synthesized through a multi-step process involving the reaction of succinic acid derivatives with 3-methoxybenzyl alcohol. The characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound.
Biological Activities
The compound exhibits several biological properties that make it a candidate for further research:
- Anti-Cancer Activity : this compound has been studied for its potential anti-cancer effects. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, including colon and breast cancer cells. Its mechanism may involve apoptosis induction and modulation of cell cycle progression .
- Analgesic Properties : Research has shown that this compound possesses analgesic activity in both peripheral and central models of nociception. This suggests its potential use in pain management therapies .
- Antithrombotic Effects : Preliminary studies indicate that this compound may have antithrombotic properties, making it a candidate for cardiovascular applications .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several areas:
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent. Ongoing research is needed to evaluate its efficacy in vivo and to explore combination therapies with existing cancer treatments.
- Pain Relief : Given its analgesic properties, this compound could be developed into a new class of pain relief medications, especially for chronic pain conditions.
- Cardiovascular Health : The antithrombotic effects observed suggest that this compound could be further investigated for use in preventing thromboembolic disorders.
Data Table: Summary of Biological Activities
Case Study 1: Anti-Cancer Efficacy
A study conducted on curcumin derivatives, including this compound, demonstrated significant anti-proliferative effects against HepG2 liver cancer cells. The results indicated that the compound enhances the apoptotic response, suggesting its utility in developing targeted cancer therapies .
Case Study 2: Pain Management
In a model assessing central analgesic activity, this compound showed promising results in reducing pain responses comparable to standard analgesics. This positions it as a potential candidate for further exploration in pain management protocols .
Case Study 3: Cardiovascular Implications
Research exploring the antithrombotic properties revealed that this compound effectively reduced thrombus formation in murine models. These findings warrant further investigation into its mechanisms and potential clinical applications in cardiovascular health .
Mechanism of Action
The mechanism by which Diethyl 2-(3-methoxybenzyl)succinate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 3-methoxybenzyl group in the target compound introduces aromaticity and methoxy-mediated electron-donating effects, contrasting with the allyl ether in S1c or the phosphorothioyl group in .
Physical and Chemical Properties
Spectral Data and Characterization
- S1i : IR peaks at 1748 cm⁻¹ (ester C=O), NMR signals at δ 5.76–5.58 ppm (cinnamoyl protons) .
- S1c : IR absorption at 1748 cm⁻¹ (ester C=O), NMR δ 5.76–5.58 ppm (allyl protons) .
Data Tables
Table 2: Hazard Comparison
| Compound Name | Flammability | Key Hazards | Reference |
|---|---|---|---|
| Diethyl succinate | Yes | Flammable liquid, irritant | |
| S1c | Likely | Oxidative sensitivity, irritant | |
| This compound | Unknown | Likely flammable (based on analogs) |
Biological Activity
Diethyl 2-(3-methoxybenzyl)succinate is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of approximately 278.30 g/mol. Its structure consists of a succinate moiety with a 3-methoxybenzyl group, which enhances its chemical reactivity and biological potential. The compound can be synthesized through various methods involving malonate and aldehyde functional groups, leading to the formation of the desired succinate structure.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as an anti-cancer agent. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
Anti-Cancer Properties
The anti-cancer activity of this compound is particularly notable in colon cancer models. Related succinate derivatives have shown IC values ranging from 1.8 to 9.6 μM against colon cancer cell lines, indicating significant potency compared to their parent compounds .
Table 1: Comparison of IC Values for Succinate Derivatives
| Compound | IC (μM) |
|---|---|
| This compound | TBD |
| Curcumin diethyl disuccinate | 3.3 - 4.9 |
| Other succinate prodrugs | 1.8 - 9.6 |
This compound may exert its effects through various mechanisms:
- Apoptosis Induction : Studies have shown that related compounds can increase Bax protein expression while decreasing Bcl-2 levels, leading to enhanced apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, thus inhibiting the proliferation of cancer cells.
- Enzyme Interaction : Preliminary studies suggest potential interactions with metabolic enzymes, which could affect drug metabolism and efficacy.
Case Studies
Several case studies highlight the biological activity of this compound and its analogs:
- Colon Cancer Models : In vitro studies using Caco-2 cells demonstrated that succinate derivatives can significantly inhibit cell growth, with some showing enhanced stability in biological environments compared to their parent compounds .
- Fumarate Hydratase Inhibition : Similar compounds have been shown to inhibit fumarate hydratase in Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity beyond cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
